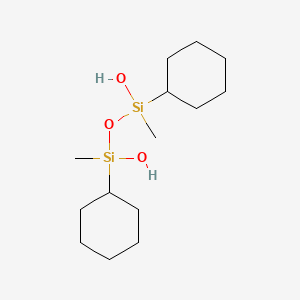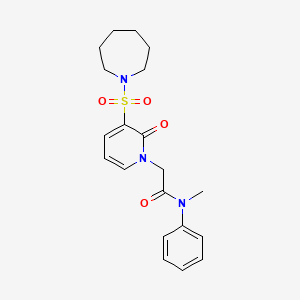
4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. The structure of the compound suggests that it may have interesting chemical and biological properties worth investigating.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of various reagents with a core pyrazole structure. For instance, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with nucleophilic reagents can lead to the formation of various pyrazole derivatives . Similarly, the hydrolytic cleavage of pyrazolo[3,4-d]pyrimidin-4-ones or the condensation of cyanoacrylamides with alkylhydrazines can yield pyrazole carboxamides . These methods could potentially be adapted to synthesize the compound , although the specific synthesis route for "this compound" is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. X-ray diffraction analysis has been used to confirm the structure of related compounds, such as the N-methylamide synthesized from ethyl 5-cyano-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate . Understanding the molecular structure is essential for predicting the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, leading to a wide range of products. For example, N-allyl-5-amino-1H-pyrazole-4-carboxamides can undergo electrophilic cyclization to yield oxazolyl-pyrazolamines . The reactivity of the amino and carboxamide groups in the pyrazole ring is a key factor in such transformations. These reactions are important for the diversification of the pyrazole core and the development of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents on the pyrazole ring can significantly alter these properties. For instance, the introduction of an N-substituted group can enhance the antimicrobial activity of pyrazole carboxamides, as seen with the N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide . These properties are critical for the practical application and formulation of the compounds as drugs.
科学的研究の応用
Synthesis and Characterization
The chemical compound 4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide has been the subject of various synthesis and characterization studies, aiming at developing novel derivatives with potential biological activities. For instance, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines have been investigated, highlighting the potential of such compounds as potent cytotoxins against various cancer cell lines, with some showing significant effectiveness in vivo against colon tumors in mice (Deady et al., 2003). Similarly, research into pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents has been conducted, demonstrating the synthesis process and biological evaluation of these compounds for their cytotoxic and inhibitory activities (Rahmouni et al., 2016).
Antibacterial Activity
Studies have also focused on the antibacterial properties of compounds derived from aminoazoles. The application of aminoazoles in Ugi and Groebke–Blackburn–Bienaymé multicomponent reactions has been explored, leading to the synthesis of heterocycles with evaluated antibacterial activity. Some of these compounds demonstrated a weak antimicrobial effect, indicating potential for further development in this area (Murlykina et al., 2017).
Anticonvulsant Properties
Research into the anticonvulsant properties of enaminones, which share structural similarities with the compound , has provided insights into the potential neurological applications of these chemicals. The crystal structures of anticonvulsant enaminones have been determined, revealing the importance of hydrogen bonding in their stability and activity, which could inform the development of new therapeutic agents (Kubicki et al., 2000).
Antitumor Activities
Further investigations into pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides have been carried out to assess their antitumor activities. These studies have led to the synthesis of compounds with demonstrated in vitro efficacy against various human cancer cell lines, underscoring the therapeutic potential of such derivatives in cancer treatment (Hafez et al., 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-amino-N-(cyclopropylmethyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-13-5-7(10)8(12-13)9(14)11-4-6-2-3-6/h5-6H,2-4,10H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDYZCAPNVMEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2518344.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B2518346.png)
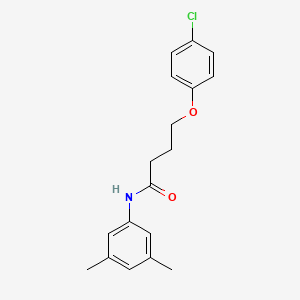



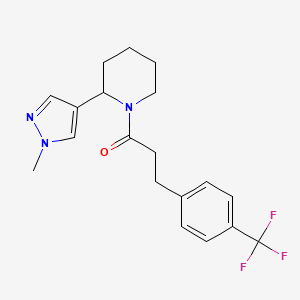
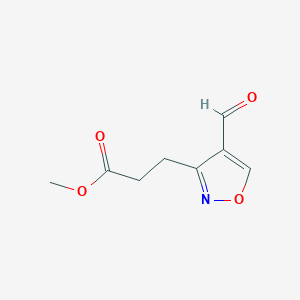
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2518358.png)
![3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2518359.png)

